molecular formula C5H5ClN2O4S B13262086 5-(Chlorosulfonyl)-1-methyl-1H-pyrazole-4-carboxylic acid

5-(Chlorosulfonyl)-1-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B13262086
M. Wt: 224.62 g/mol
InChI Key: SMRVHLJJTARTEI-UHFFFAOYSA-N
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Description

5-(Chlorosulfonyl)-1-methyl-1H-pyrazole-4-carboxylic acid is an organic compound characterized by the presence of a chlorosulfonyl group, a methyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chlorosulfonyl)-1-methyl-1H-pyrazole-4-carboxylic acid typically involves the chlorosulfonation of a suitable precursor. One common method involves the reaction of 1-methyl-1H-pyrazole-4-carboxylic acid with chlorosulfonic acid under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield and purity of the product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and precise control of reaction parameters can help achieve consistent product quality and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-(Chlorosulfonyl)-1-methyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamides or sulfonates.

    Hydrolysis: The compound can be hydrolyzed to form the corresponding sulfonic acid and hydrochloric acid.

    Oxidation and Reduction: While less common, the compound can undergo oxidation or reduction under specific conditions to yield different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. These reactions are typically carried out in the presence of a base, such as triethylamine, to neutralize the generated acid.

    Hydrolysis: Hydrolysis is usually performed in aqueous acidic or basic conditions, depending on the desired product.

    Oxidation and Reduction: Specific oxidizing or reducing agents, such as hydrogen peroxide or sodium borohydride, may be used under controlled conditions.

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonates: Formed by the reaction with alcohols.

    Sulfonic Acid: Formed by hydrolysis.

Scientific Research Applications

5-(Chlorosulfonyl)-1-methyl-1H-pyrazole-4-carboxylic acid has several scientific research applications:

    Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Materials Science: Used in the modification of polymers and other materials to enhance their properties, such as thermal stability and chemical resistance.

    Biological Research: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

Mechanism of Action

The mechanism of action of 5-(Chlorosulfonyl)-1-methyl-1H-pyrazole-4-carboxylic acid is primarily related to its ability to react with nucleophiles. The chlorosulfonyl group is highly electrophilic, making it reactive towards nucleophilic attack. This reactivity allows the compound to modify biological molecules, such as proteins and enzymes, potentially inhibiting their function or altering their activity. The specific molecular targets and pathways involved depend on the context of its application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Chlorosulfonyl)-1-methyl-1H-pyrazole-4-carboxylic acid is unique due to the presence of the pyrazole ring, which imparts specific chemical properties and reactivity

Properties

Molecular Formula

C5H5ClN2O4S

Molecular Weight

224.62 g/mol

IUPAC Name

5-chlorosulfonyl-1-methylpyrazole-4-carboxylic acid

InChI

InChI=1S/C5H5ClN2O4S/c1-8-4(13(6,11)12)3(2-7-8)5(9)10/h2H,1H3,(H,9,10)

InChI Key

SMRVHLJJTARTEI-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)C(=O)O)S(=O)(=O)Cl

Origin of Product

United States

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